(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14784092
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3 |
| Standard InChI Key | ZJUMDZMWNOLADF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines an indole moiety with a piperazine unit, which is substituted with a methoxyphenyl group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step reactions. These steps may include the formation of the indole ring, introduction of the fluorine atom, synthesis of the piperazine unit with its methoxyphenyl substituent, and finally, the coupling of these units via a methanone linkage.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1. Indole Formation | Cyclization Reaction | Various starting materials (e.g., aniline derivatives) |
| 2. Fluorination | Electrophilic Aromatic Substitution | Fluorinating agents (e.g., fluorine gas or N-fluorobenzenesulfonimide) |
| 3. Piperazine Synthesis | Nucleophilic Substitution | Piperazine and methoxyphenyl halides |
| 4. Coupling Reaction | Amide Formation | Indole derivative and piperazine derivative |
Potential Applications
Compounds with similar structures to (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone are being investigated for their pharmacological activities, particularly in the realms of psychotropic and therapeutic agents. The unique combination of an indole scaffold with a methoxy-substituted phenyl-piperazine may confer distinct pharmacological profiles compared to other structurally similar compounds.
| Potential Application | Description |
|---|---|
| Psychotropic Agents | Potential for modulating neurotransmitter activity. |
| Therapeutic Agents | Possible roles in treating neurological or psychiatric disorders. |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume